molecular formula C11H14N2O3 B11570990 3-Methyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid

3-Methyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid

Cat. No.: B11570990
M. Wt: 222.24 g/mol
InChI Key: WQFKTTDNNPCYLC-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid is an organic compound with a molecular formula of C12H16N2O3 This compound is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a pentanoic acid chain with a keto group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine-2-amine and 3-methyl-5-oxopentanoic acid.

    Condensation Reaction: The pyridine-2-amine is reacted with 3-methyl-5-oxopentanoic acid under acidic or basic conditions to form the desired product. The reaction may require a catalyst to enhance the reaction rate and yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

3-Methyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pyridine ring and amino group play crucial roles in these interactions, facilitating binding and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-oxo-5-(4-toluidino)pentanoic acid: Similar structure but with a different substituent on the amino group.

    Methyl 5-oxo-5-[2-(3-pyridinyl)-1-piperidinyl]pentanoate: Contains a piperidine ring instead of a pyridine ring.

Uniqueness

3-Methyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid is unique due to the presence of the pyridine ring, which imparts specific chemical and biological properties. The compound’s structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-methyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid

InChI

InChI=1S/C11H14N2O3/c1-8(7-11(15)16)6-10(14)13-9-4-2-3-5-12-9/h2-5,8H,6-7H2,1H3,(H,15,16)(H,12,13,14)

InChI Key

WQFKTTDNNPCYLC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=CC=CC=N1)CC(=O)O

Origin of Product

United States

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